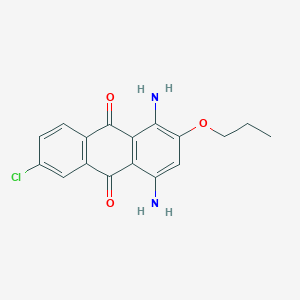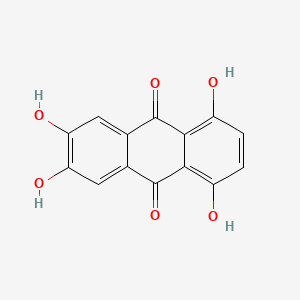
1,4,6,7-Tetrahydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6,7-Tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the class of hydroxyanthraquinones. These compounds are characterized by the presence of hydroxyl groups attached to an anthracene ring system, which also contains a quinone moiety. This compound is known for its vibrant color and has been studied for various applications in chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,4,6,7-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1,4-dihydroxyanthracene-9,10-dione using fuming sulfuric acid . Another method includes the treatment of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid with a mixture of sodium dithionite and sodium hydroxide in an aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using strong oxidizing agents under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,4,6,7-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Fuming sulfuric acid is commonly used as an oxidizing agent.
Reduction: Sodium dithionite and sodium hydroxide are typical reagents for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different hydroxyanthraquinone derivatives, which can have varying properties and applications .
科学研究应用
1,4,6,7-Tetrahydroxyanthracene-9,10-dione has been extensively studied for its applications in various fields:
作用机制
The mechanism of action of 1,4,6,7-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes, such as protein-serine/threonine kinases, by interfering with their phosphorylation activity . This inhibition can affect various cellular pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Quinalizarin (1,2,5,8-tetrahydroxyanthracene-9,10-dione): Similar in structure but differs in the position of hydroxyl groups.
1,4,5,8-Tetrahydroxyanthraquinone: Another hydroxyanthraquinone with different hydroxyl group positions.
Uniqueness
1,4,6,7-Tetrahydroxyanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties compared to other hydroxyanthraquinones .
属性
CAS 编号 |
141032-55-5 |
|---|---|
分子式 |
C14H8O6 |
分子量 |
272.21 g/mol |
IUPAC 名称 |
1,4,6,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-1-2-8(16)12-11(7)13(19)5-3-9(17)10(18)4-6(5)14(12)20/h1-4,15-18H |
InChI 键 |
KYGZSKNTTJLPMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=CC(=C(C=C3C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



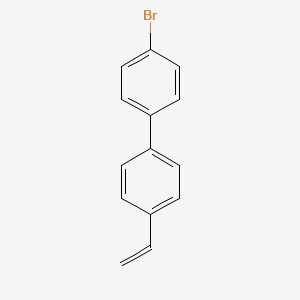
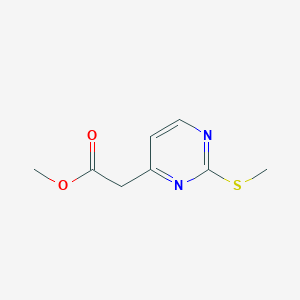
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
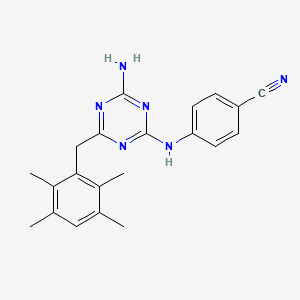
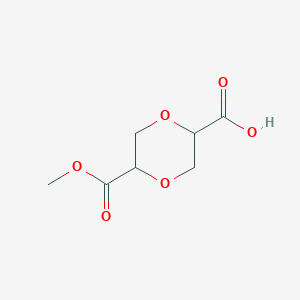
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
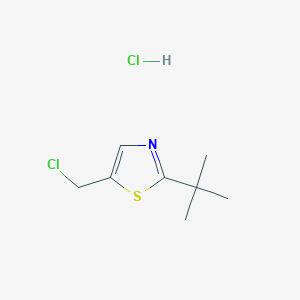
![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
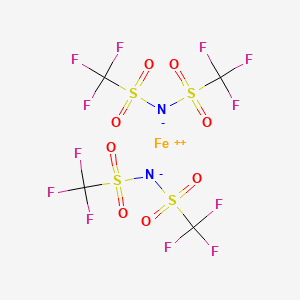
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

